![molecular formula C23H32BF4O3P2Rh- B12064584 Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is known for its catalytic properties, particularly in hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions . The presence of rhodium and tetrafluoroborate in the compound enhances its reactivity and stability, making it a valuable catalyst in various chemical processes.
Vorbereitungsmethoden
The preparation of Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate involves several synthetic routes. One common method is the reaction of bicyclo[2.2.1]hepta-2,5-diene with rhodium chloride in the presence of 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione and tetrafluoroboric acid. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydroboration: The compound catalyzes the addition of boron-hydrogen bonds to alkenes and alkynes.
Aldol Condensation: It promotes the formation of carbon-carbon bonds between aldehydes and ketones.
Common reagents used in these reactions include hydrogen gas, silanes, boranes, and aldehydes or ketones. The major products formed from these reactions are saturated hydrocarbons, organosilicon compounds, organoboron compounds, and β-hydroxy carbonyl compounds, respectively .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrates. The rhodium atom facilitates the activation of hydrogen, silicon, or boron bonds, allowing them to react with the target molecules. The tetrafluoroborate anion stabilizes the complex and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate include:
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: This compound is also used as a catalyst in hydrogenation reactions but lacks the additional phospholan and furan-dione ligands.
Bicyclo[2.2.1]hept-2-ene: A simpler compound used in organic synthesis but with different catalytic properties.
Dicyclopentadiene: Another bicyclic compound used in polymer production and organic synthesis.
The uniqueness of this compound lies in its enhanced catalytic activity and stability due to the presence of the phospholan and furan-dione ligands, which are not found in the similar compounds listed above .
Eigenschaften
Molekularformel |
C23H32BF4O3P2Rh- |
|---|---|
Molekulargewicht |
608.2 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1; |
InChI-Schlüssel |
BSFVQIMYDHTSGR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




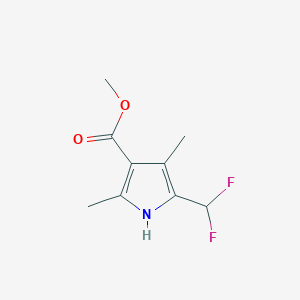
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
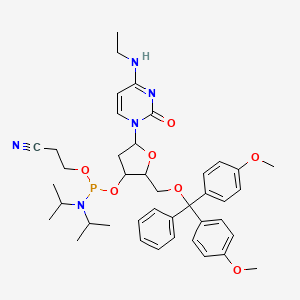
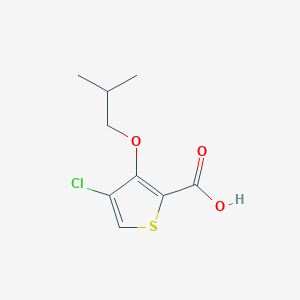
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
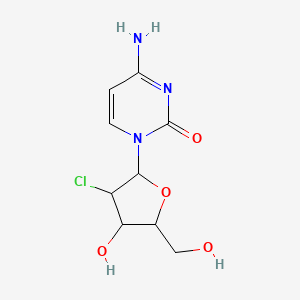
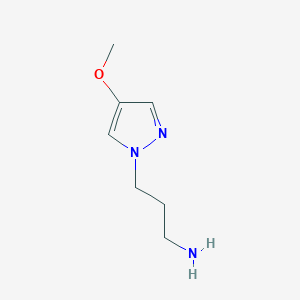
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

